(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, oxo group, and tert-butyl ester and amine groups. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of a suitable precursor to form the piperidine ring.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Formation of the Amine Salt: The final step involves the reaction of the ester with tert-butylamine to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidative conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Hydrogen Bromide: Used in the production of inorganic bromides and alkyl bromides.
Uniqueness
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
198646-61-6 |
---|---|
Molecular Formula |
C15H28N2O5 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
2-methylpropan-2-amine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5.C4H11N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;1-4(2,3)5/h8H,4-6H2,1-3H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1 |
InChI Key |
LSAZKNYFDZYWSY-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.